2-Chlorooxazolo[4,5-b]pyridine
Overview
Description
2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O and a molecular weight of 154.554 .
Molecular Structure Analysis
The InChI code for 2-Chlorooxazolo[4,5-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 2-Chlorooxazolo[4,5-b]pyridine is 215.9±13.0 °C, and its predicted density is 1.475±0.06 g/cm3 . The pKa value is predicted to be -1.48±0.50 .Scientific Research Applications
2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .
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Pharmaceutical Research
- Pyridine scaffolds, which include 2-Chlorooxazolo[4,5-b]pyridine, are found in more than 7000 existing drug molecules of medicinal importance . They are often used in the formulation of pharmaceuticals .
- The outcomes of these applications would also depend on the specific drug being developed. For example, some pyridine-based drugs have shown high potency and selectivity in many biological systems .
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Kinase Inhibitors
- 2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .
- 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is another variant of the compound with the CAS Number: 1807542-92-2 .
- 2-Chlorooxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C6H3ClN2O . It’s often used as a structural element in a wide range of compounds active against diverse molecular targets .
- 2-Chlorooxazolo[4,5-b]pyridine monohydrochloride is another variant of the compound with the CAS Number: 1807542-92-2 .
Safety And Hazards
The safety information for 2-Chlorooxazolo[4,5-b]pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Future Directions
While specific future directions for 2-Chlorooxazolo[4,5-b]pyridine are not available, it’s worth noting that pyridine-based molecules, which include 2-Chlorooxazolo[4,5-b]pyridine, have been consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, it can be expected that more novel pyridine-based drug candidates will emerge in the future .
properties
IUPAC Name |
2-chloro-[1,3]oxazolo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXLYNLRJWXAIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621765 | |
Record name | 2-Chloro[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorooxazolo[4,5-b]pyridine | |
CAS RN |
325976-45-2 | |
Record name | 2-Chloro[1,3]oxazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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